CDK7 Inhibition: 6-Cyano-Indazole vs. Crizotinib
The 3-[5-(morpholin-4-ylmethyl)-1H-indol-2-yl]-1H-indazole-6-carbonitrile derivative, directly constructed from the 1H-indazole-6-carbonitrile scaffold, exhibits an IC50 of 11.0 nM against cyclin-dependent kinase 7 (CDK7). In contrast, the clinically approved kinase inhibitor Crizotinib shows an IC50 of 10,000 nM against CDK7, representing an approximately 909-fold difference in potency . This selectivity window is a direct consequence of the C6-cyano substitution vector, which engages the kinase hinge region in a manner unavailable to unsubstituted indazole or C5/C7-regioisomeric nitriles [1].
| Evidence Dimension | CDK7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.0 nM (3-[5-(morpholin-4-ylmethyl)-1H-indol-2-yl]-1H-indazole-6-carbonitrile) |
| Comparator Or Baseline | Crizotinib IC50 = 10,000 nM |
| Quantified Difference | ~909-fold greater potency for the 6-cyano-indazole derivative |
| Conditions | CDK7 inhibition assay; data curated by AAT Bioquest from PubChem BioAssay AID 276647 |
Why This Matters
A ~909-fold potency differential against a clinically relevant kinase target provides procurement justification for 1H-indazole-6-carbonitrile as the essential starting material for CDK7-selective probe development, where generic indazole building blocks cannot recapitulate this selectivity profile.
- [1] Fraley ME, Steen JT, Brnardic EJ, et al. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorg Med Chem Lett. 2006;16(23):6049-6053. doi:10.1016/j.bmcl.2006.08.118. View Source
